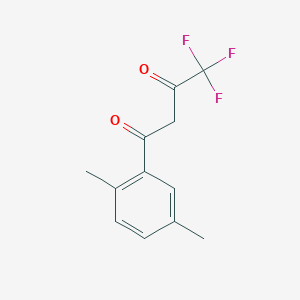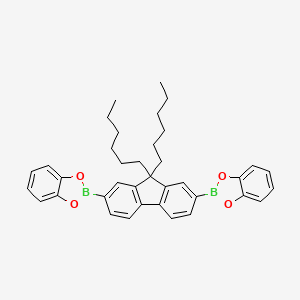
3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a triazine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the chemical behavior of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The trifluoromethyl group is known to enhance the pharmacological properties of drugs.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. This can lead to the modulation of biological pathways and the exertion of specific effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Trifluoromethanesulfonic acid
- Trifluoroacetic acid
- Trifluoromethyl ethers
- Trifluoromethyl aromatics
Uniqueness
3-(Trifluoromethyl)-1,2,4-triazine-6-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the triazine ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications. The trifluoromethyl group enhances the compound’s stability and reactivity, while the triazine ring provides a versatile scaffold for further functionalization .
Propiedades
Fórmula molecular |
C5H2F3N3O2 |
|---|---|
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C5H2F3N3O2/c6-5(7,8)4-9-1-2(3(12)13)10-11-4/h1H,(H,12,13) |
Clave InChI |
FGUFQRCFQPOKSB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NC(=N1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)

![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)



![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)

![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)


